molecular formula C8H3BrF3N B1294254 2-Bromo-6-(trifluoromethyl)benzonitrile CAS No. 914637-35-7

2-Bromo-6-(trifluoromethyl)benzonitrile

Cat. No. B1294254
M. Wt: 250.01 g/mol
InChI Key: SHMCOZJMBAPHQC-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)benzonitrile is a chemical compound that is part of a broader class of brominated and trifluoromethylated aromatic nitriles. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both bromine and trifluoromethyl groups on the benzene ring can significantly influence the reactivity and properties of the molecule, making it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of bromo-trifluoromethylated benzonitriles is not directly discussed in the provided papers. However, similar compounds have been synthesized using different starting materials and reagents. For example, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that a similar approach could potentially be applied to synthesize 2-bromo-6-(trifluoromethyl)benzonitrile by selecting appropriate starting materials and brominating agents.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-bromo-6-(trifluoromethyl)benzonitrile has been determined using X-ray crystallography. For instance, the crystal structure of o-(bromomethyl)benzonitrile shows that no angle in the benzyl ring differs significantly from the mean of 119.9°, nor C-C bond length from the mean of 1.41 Å . This information provides insight into the geometric parameters that might be expected for 2-bromo-6-(trifluoromethyl)benzonitrile.

Chemical Reactions Analysis

The reactivity of bromo-trifluoromethylated benzonitriles can be inferred from the reactions of similar compounds. For example, 1,2-didehydro-3- and -4-(trifluoromethoxy)benzene can be generated from bromo-trifluoromethoxybenzenes and can undergo various reactions, such as [4+2] cycloadditions with furan . This indicates that 2-bromo-6-(trifluoromethyl)benzonitrile could also participate in similar reactions, serving as a precursor for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-6-(trifluoromethyl)benzonitrile can be deduced from the properties of structurally related compounds. For instance, the crystal structure and theoretical studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide reveal that the compound crystallizes in the monoclinic system and that its supramolecular packing involves hydrogen-bonding and halogen-π interactions . These findings suggest that 2-bromo-6-(trifluoromethyl)benzonitrile may also exhibit similar crystalline properties and intermolecular interactions due to the presence of the bromine and trifluoromethyl groups.

Future Directions

While specific future directions for “2-Bromo-6-(trifluoromethyl)benzonitrile” were not found, it’s known that the development of fluorinated organic chemicals is becoming an increasingly important research topic . Trifluoromethylpyridines, which share a similar structure, are used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-bromo-6-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMCOZJMBAPHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650442
Record name 2-Bromo-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(trifluoromethyl)benzonitrile

CAS RN

914637-35-7
Record name 2-Bromo-6-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-(trifluoromethyl)benzonitrile
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